propan-2-yl 2-[4-(2-methylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISOPROPYL 2-[4-(2-METHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes an isopropyl group, a phenyl group, and a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-[4-(2-METHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multiple steps, including the formation of the phthalimide core and the subsequent attachment of the phenyl and isopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 2-[4-(2-METHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The phenyl and isopropyl groups can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
ISOPROPYL 2-[4-(2-METHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism by which ISOPROPYL 2-[4-(2-METHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((5-ISOPROPYL-2-METHYLPHENOXY)AC)CARBOHYDRAZONOYL)PHENYL 4-BUTOXYBENZOATE
- 5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
ISOPROPYL 2-[4-(2-METHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H21NO5 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
propan-2-yl 2-[4-(2-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C25H21NO5/c1-15(2)30-25(29)17-8-13-20-21(14-17)24(28)26(23(20)27)18-9-11-19(12-10-18)31-22-7-5-4-6-16(22)3/h4-15H,1-3H3 |
InChI Key |
IOWORTPWVSTNHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.